2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound that features a benzothiazole ring fused with a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves the condensation of 6-methoxy-1,3-benzothiazol-2-amine with cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent coupling and purification. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: Shares the benzothiazole core but lacks the cyclohexanecarboxylic acid moiety.
6-Methoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid: Similar structure with a nicotinic acid moiety instead of cyclohexanecarboxylic acid.
Uniqueness
2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its combination of a benzothiazole ring with a cyclohexanecarboxylic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-22-9-6-7-12-13(8-9)23-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h6-8,10-11H,2-5H2,1H3,(H,20,21)(H,17,18,19) |
InChI Key |
LTAPUMJJHUYFKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.